3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol
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Overview
Description
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol is an organic compound with the molecular formula C16H14Br2O3 It is characterized by the presence of two bromine atoms, a hydroxyl group, and a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol typically involves the bromination of 9-hydroxyfluorene followed by the attachment of a propane-1,2-diol moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 7 positions of the fluorenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
Scientific Research Applications
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include oxidative stress responses, enzyme inhibition, or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9-fluorenone
- 9-Hydroxyfluorene
- 2,7-Dibromofluorene
Uniqueness
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol is unique due to the presence of both bromine atoms and a hydroxyl group on the fluorenyl ring, combined with a propane-1,2-diol moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C16H14Br2O3 |
---|---|
Molecular Weight |
414.09 g/mol |
IUPAC Name |
3-(2,7-dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H14Br2O3/c17-9-1-3-12-13-4-2-10(18)6-15(13)16(21,14(12)5-9)7-11(20)8-19/h1-6,11,19-21H,7-8H2 |
InChI Key |
NZYBXRVPYKTZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CC(CO)O)O |
Origin of Product |
United States |
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